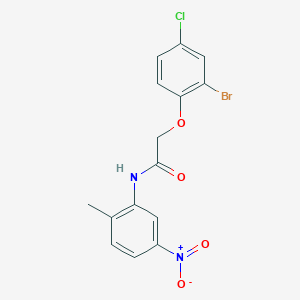![molecular formula C22H25NO3 B3538141 ethyl 4-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B3538141.png)
ethyl 4-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate
Vue d'ensemble
Description
The compound “ethyl 4-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate” is an organic compound. It contains an ethyl group, a benzoate group, an acryloyl group, and a tert-butylphenyl group . These groups are common in organic chemistry and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central benzene ring. The tert-butyl group is a bulky group and could influence the overall shape of the molecule . The presence of the acryloyl group could introduce a site of unsaturation, with a carbon-carbon double bond .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. The acryloyl group could potentially undergo addition reactions at the carbon-carbon double bond . The benzoate group could participate in ester hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester group (benzoate) could make the compound polar and could influence its solubility in different solvents . The tert-butyl group is nonpolar and could influence the compound’s solubility in nonpolar solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-5-26-21(25)17-9-13-19(14-10-17)23-20(24)15-8-16-6-11-18(12-7-16)22(2,3)4/h6-15H,5H2,1-4H3,(H,23,24)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGMAPEJBGZPA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]alanine](/img/structure/B3538065.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3538069.png)
![3-bromo-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3538081.png)
![5-bromo-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538086.png)
![1-(3-bromophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3538091.png)
![N-cyclohexyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B3538096.png)
![N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B3538103.png)

![methyl (7-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538111.png)
![2-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3538115.png)
![2-(4-chlorophenyl)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B3538124.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3538130.png)
![4-[(benzylsulfonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B3538131.png)
![methyl {7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3538135.png)